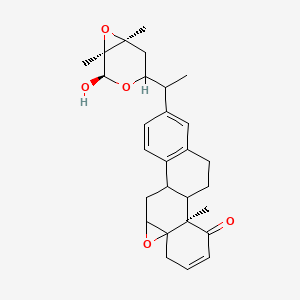
Hydridoboron(2.) (singlet)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydridoboron(2.) (singlet) is a hydridoboron(2.).
Applications De Recherche Scientifique
Photophysical Properties and Applications
- Singlet Oxygen Production and Reactivity : Singlet oxygen, which is comparable to the excited electronic state of molecular oxygen, has extensive applications ranging from atmospheric chemistry and materials science to biology and medicine. Its unique chemistry and ongoing relevance in modern science highlight its importance in various fields (Ogilby, 2010).
Hydrogen Storage and Energy Applications
- Hydrogen Storage in Mg : Intensive research on metal hydrides, including magnesium-based hydrides, has been conducted for hydrogen storage applications. Mg hydrides show promise as efficient storage materials due to their high hydrogen capacity and potential in clean energy applications (Jain, Lal, & Jain, 2010).
- Advancements in Metal Hydrides for Clean Energy : Metal hydrides are versatile for a variety of clean energy applications, including hydrogen storage, smart solar collectors, sensors, and batteries. Recent discoveries have expanded their potential in electrochemical energy storage and efficient power transmission (Ronnebro & Orimo, 2017).
Catalytic and Chemical Applications
- Copper-Catalyzed Gem-Hydroborylation : The development of novel copper-catalyzed gem-hydroborylation methods has enhanced the synthesis of primary and secondary benzylboronates. This advancement is significant in synthetic chemistry, pharmaceutical chemistry, and material science (Wang, Sun, & Liu, 2018).
- Photolytic Destruction in Wastewaters : The degradation of halogenated pyridines, such as 2-chloropyridine and 2-fluoropyridine, through ultraviolet irradiation demonstrates the potential of photolytic processes in wastewater treatment. This approach can be effective for the degradation of contaminants in pharmaceutical effluents (Stapleton, Emery, Mantzavinos, & Papadaki, 2006).
Biomedical and Biotechnological Applications
- Biofuel Cell with Hydrogenase Catalysis : The [FeFe]-hydrogenase from Clostridium acetobutylicum has been explored for hydrogen production in a photoelectrochemical biofuel cell. This research demonstrates the potential of hydrogenases as biocatalysts in renewable energy technologies (Hambourger et al., 2008).
Propriétés
Formule moléculaire |
BH |
|---|---|
Poids moléculaire |
11.82 g/mol |
Nom IUPAC |
λ1-borane |
InChI |
InChI=1S/BH/h1H |
Clé InChI |
UWBOAQKPEXKXSU-UHFFFAOYSA-N |
SMILES canonique |
[BH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4-one](/img/structure/B1236592.png)
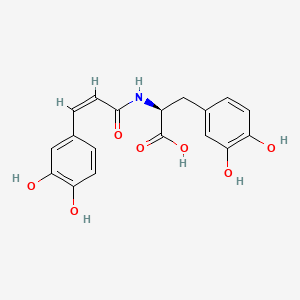


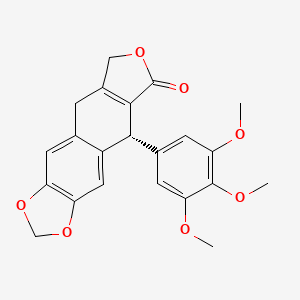
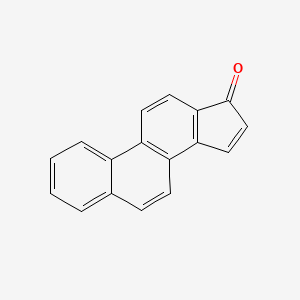
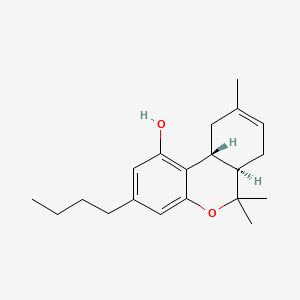
![N-[4-[(Z)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide](/img/structure/B1236606.png)


